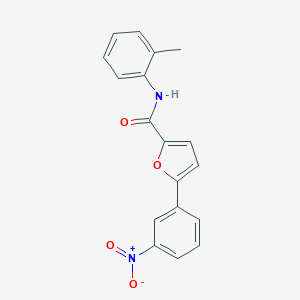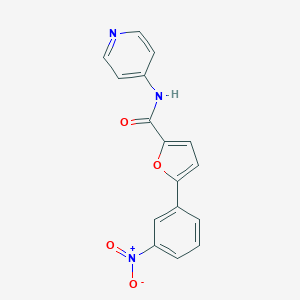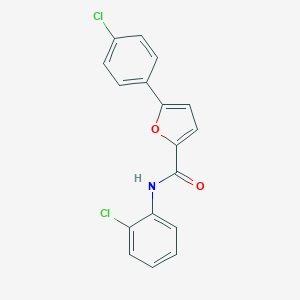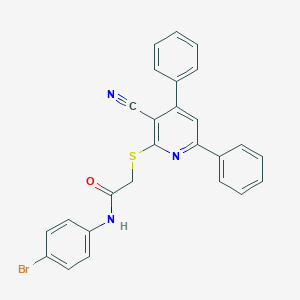![molecular formula C20H19NO6S B407669 METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407669.png)
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, sulfonyl, and amino groups are introduced through subsequent reactions, such as acetylation, sulfonylation, and amination, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to their corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound shares a similar sulfonylamino group but has a different core structure.
N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenylacetamide: This compound also contains a sulfonylamino group but features an isoxazole ring instead of a benzofuran core.
Uniqueness
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H19NO6S |
|---|---|
Peso molecular |
401.4g/mol |
Nombre IUPAC |
methyl 5-[acetyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19NO6S/c1-12-5-8-16(9-6-12)28(24,25)21(14(3)22)15-7-10-18-17(11-15)19(13(2)27-18)20(23)26-4/h5-11H,1-4H3 |
Clave InChI |
BHIGXTDLRUFPOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407586.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407589.png)





![2-(3-fluorophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407598.png)

![N-{2-chloro-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B407601.png)
![propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B407602.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407603.png)

![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407606.png)
